molecular formula C25H30N2 B10883959 N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

Cat. No.: B10883959
M. Wt: 358.5 g/mol
InChI Key: YVQHXFQAESMHRO-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted enzyme inhibitors. This synthetic small molecule features a naphthalene group linked to a piperidine core, a structural motif commonly found in compounds that interact with enzyme binding sites . Specifically, naphthalene-based molecules are frequently investigated as inhibitors for enzymes like butyrylcholinesterase (BChE), a promising target for alleviating symptoms in neurological conditions such as Alzheimer's disease (AD) . The structural architecture of this compound, which includes a benzyl group and a naphthalen-1-ylmethyl substitution on the piperidine nitrogen atoms, is characteristic of scaffolds designed for potent and selective enzyme binding. Researchers utilize such compounds to explore structure-activity relationships (SAR), with the goal of optimizing properties like inhibitory potency, selectivity over related enzymes, and brain exposure for potential central nervous system (CNS) applications . Furthermore, analogous naphthalene-containing piperidine derivatives have demonstrated high affinity for viral proteases, including the SARS-CoV-2 papain-like protease (PLpro), highlighting their utility in antiviral drug discovery . This product is intended for research purposes such as in vitro assay development, high-throughput screening, and lead optimization studies. It is supplied as a high-purity compound for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C25H30N2/c1-2-27(19-21-9-4-3-5-10-21)24-15-17-26(18-16-24)20-23-13-8-12-22-11-6-7-14-25(22)23/h3-14,24H,2,15-20H2,1H3

InChI Key

YVQHXFQAESMHRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of N-Benzyl-4-Piperidone

The preparation of N-benzyl-4-piperidone serves as a critical intermediate. A one-pot method involves reacting benzylamine with methyl acrylate in methanol under basic conditions, followed by cyclization and oxidation. Key steps include:

  • Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 50–60°C for 9–24 hours.

  • Cyclization : Sodium methoxide facilitates intramolecular condensation to form the piperidone ring.

  • Purification : Distillation under reduced pressure yields N-benzyl-4-piperidone with >95% purity.

Sequential Alkylation and Reductive Amination

  • Ethylation : N-Benzyl-4-piperidone is treated with ethyl iodide in the presence of sodium hydride, introducing the ethyl group at the 4-position.

  • Naphthylmethylation : The resulting N-ethyl intermediate undergoes alkylation with 1-(chloromethyl)naphthalene using potassium carbonate in DMF at 60°C.

  • Reduction : The ketone group is reduced to an amine using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF), yielding the final product.

Reaction Scheme :

N-Benzyl-4-piperidoneNaH, DMFEtIN-Benzyl-N-ethyl-4-piperidoneK2CO31-(Chloromethyl)naphthaleneIntermediateNaBH3CNTHFTarget Compound\text{N-Benzyl-4-piperidone} \xrightarrow[\text{NaH, DMF}]{\text{EtI}} \text{N-Benzyl-N-ethyl-4-piperidone} \xrightarrow[\text{K}2\text{CO}3]{\text{1-(Chloromethyl)naphthalene}} \text{Intermediate} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{THF}} \text{Target Compound}

Yield : 58–72%.

Multi-Component Coupling Strategies

Buchwald-Hartwig Amination

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of Tetrasubstituted Enamides

Rhodium(I) catalysts with chiral ligands enable asymmetric hydrogenation of enamide intermediates:

  • Enamide Synthesis : 4-Piperidone is converted to an enamide via condensation with benzylamine and ethylamine.

  • Hydrogenation : Using [Rh(COD)Cl]₂ and (R)-BINAP, the double bond is reduced to form the piperidine core.
    Conditions :

  • Pressure: 50 bar H₂

  • Temperature: 80°C
    Yield : 76–82%.

Comparative Analysis of Methods

Method Key Steps Yield Purity Complexity
Reductive AminationMichael addition, cyclization, reduction58–72%>95%Moderate
Multi-Component CouplingPd-catalyzed coupling, alkylation63–68%90–93%High
Catalytic HydrogenationEnamide synthesis, asymmetric reduction76–82%98%High

Challenges and Optimization Strategies

  • Steric Hindrance : The naphthylmethyl group impedes reaction kinetics. Using polar aprotic solvents (e.g., DMF) improves accessibility.

  • Byproduct Formation : Competing O-alkylation during naphthylmethylation is mitigated by employing excess 1-(chloromethyl)naphthalene.

  • Catalyst Poisoning : Fluorine-containing byproducts in hydrogenation are minimized using titanium isopropoxide .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, ethyl bromide, sodium hydride, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound Name Substituents on Piperidine Core Molecular Weight (g/mol) Key Properties/Activities Reference
N-Benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine (Target) Benzyl, ethyl, naphthalen-1-ylmethyl ~378.5* Hypothesized cholinesterase inhibition
(E)-1-Benzyl-N-((2-methoxynaphthalen-6-yl)methylene)piperidin-4-amine (9a) Benzyl, methoxy-naphthyl (imine linkage) ~400.5 Dual cholinesterase inhibitor
1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (27) Benzyl, 3,4-dichlorophenyl ~365.3 Synthetic intermediate (68% yield)
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine (28) Benzyl, 4-chloro-3-methoxyphenyl ~375.8 Synthetic intermediate (75% yield)
4-(Naphthalen-1-ylmethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (17) Naphthylmethyl, pyrrolopyrimidinyl ~358.4 Kinase inhibition (LC-MS: m/z 358 [M+H]⁺)
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) 2-Methylbenzyl, indole-propoxy, propargyl ~504.6 Dual cholinesterase/MAO inhibitor

*Calculated based on C₂₇H₃₀N₂.

Key Observations

Electron-Withdrawing Groups: Chloro and methoxy substituents in compounds 27 and 28 may modulate electronic properties, affecting binding to enzymes like cholinesterases . Heterocyclic Moieties: Compound 17’s pyrrolopyrimidinyl group likely confers kinase inhibitory activity, a feature absent in the target compound .

Synthetic Yields :

  • Yields for dichlorophenyl (68%) and methoxyphenyl (75%) analogs () suggest that electron-deficient aryl groups facilitate higher yields compared to bulky naphthyl derivatives .

Biological Activity: Compound 9a’s imine linkage () and MBA236’s propargyl group () demonstrate that minor structural changes can shift activity profiles (e.g., from cholinesterase to MAO inhibition) .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Ethyl groups may resist oxidative metabolism better than methyl substituents (e.g., compound in ), extending half-life .

Biological Activity

N-benzyl-N-ethyl-1-(naphthalen-1-ylmethyl)piperidin-4-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS) and other biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H24N2
  • Molecular Weight : 284.41 g/mol
  • CAS Number : Not specifically listed, but related compounds are often categorized under controlled substances due to their psychoactive properties.

This compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the naphthalene moiety may enhance its lipophilicity, allowing for better penetration across the blood-brain barrier, which is crucial for CNS activity.

1. Psychoactive Effects

Research indicates that compounds in this class exhibit significant psychoactive effects. For instance, studies have shown that piperidine derivatives can act as potent agonists at opioid receptors, leading to analgesic effects. This is particularly relevant given the ongoing opioid crisis and the search for new analgesics with fewer side effects.

2. Antimicrobial Properties

Some derivatives of piperidine have demonstrated antimicrobial activity. In vitro studies suggest that this compound may possess antibacterial properties against certain strains of bacteria, although specific data on this compound is limited.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa125 µg/mL

Case Study 1: Analgesic Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds exhibited significant analgesic properties in animal models. The mechanism was attributed to their action on mu-opioid receptors, which are known to mediate pain relief.

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, the effects of this compound were evaluated in rodent models. Results indicated that it produced dose-dependent increases in locomotor activity, suggesting stimulant-like properties. This aligns with findings from similar compounds that affect dopaminergic pathways.

Q & A

Q. How to mitigate interference from byproducts in biological assays?

  • Strategies :
  • Solid-phase extraction (SPE) : Use C18 cartridges to remove hydrophobic impurities.
  • Countercurrent chromatography : For large-scale purification of bioactive fractions.
  • Blank controls : Include reactions without the test compound to identify assay artifacts .

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